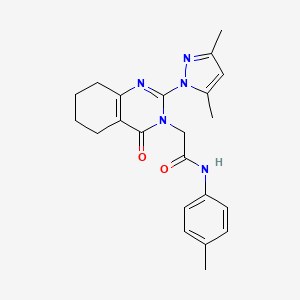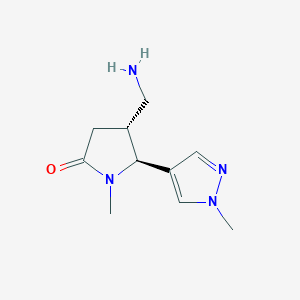
(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrrolidine Derivatives Synthesis and Utility
Pyrrolidine derivatives, including compounds similar to "(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one," are synthesized through various chemical reactions involving amines and carbonyl-containing compounds. These derivatives are pivotal in the synthesis of biologically important molecules like heme and chlorophyll. The extensive delocalization of nitrogen electrons contributes to their pronounced aromatic character and lack of basicity, making them essential in pharmaceuticals, solvents, and as intermediates in organic synthesis (Anderson & Liu, 2000).
Applications in Anticancer and Anti-inflammatory Agents
Pyrrolidine derivatives are also explored for their potential in developing anticancer and anti-inflammatory agents. Novel synthetic pathways have been developed to create pyrazolopyrimidines derivatives showing significant biological activities, suggesting the potential use of similar compounds in therapeutic applications (Rahmouni et al., 2016).
Role in Adenosine Receptor Inhibition
Another area of application is in the synthesis of compounds that act as selective inhibitors for adenosine receptors, which are crucial in various physiological processes. The research on pyrazolo[3,4-b]pyridines demonstrates their high affinity and selectivity towards A1 receptor subtype, indicating the potential of similar pyrrolidine derivatives in neurological and cardiovascular therapies (Manetti et al., 2005).
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives are also noteworthy, with some compounds showing significant activity against various bacterial strains. This highlights the potential for developing new antimicrobial agents from pyrrolidine derivatives, which could address the growing concern of antibiotic resistance (Bayrak et al., 2009).
Coordination Chemistry and Material Science Applications
Pyrrolidine derivatives have found applications in coordination chemistry, where they act as ligands for metal complexes. These complexes have potential applications in catalysis, materials science, and as sensors, demonstrating the versatility of pyrrolidine derivatives in various scientific fields (Konrad et al., 2009).
Propriétés
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-6-8(5-12-13)10-7(4-11)3-9(15)14(10)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAMWBJIUOYCKV-XCBNKYQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

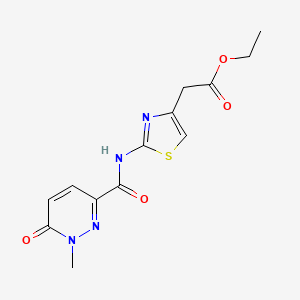
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)
![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)
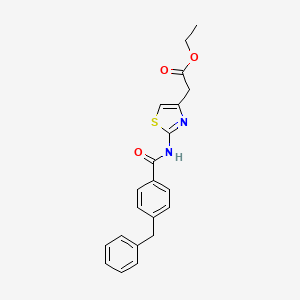
![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)
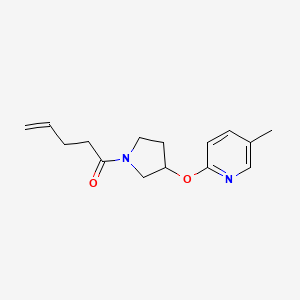

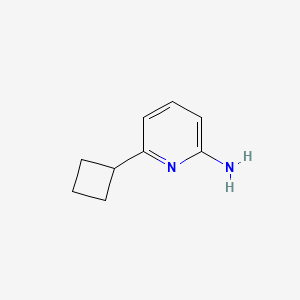
![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)
